molecular formula C9H5BrClNO B6294320 5-(2-bromo-6-chlorophenyl)oxazole CAS No. 2364584-70-1

5-(2-bromo-6-chlorophenyl)oxazole

Cat. No.: B6294320
CAS No.: 2364584-70-1
M. Wt: 258.50 g/mol
InChI Key: PZCCRJFBQSUGCG-UHFFFAOYSA-N
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Description

5-(2-bromo-6-chlorophenyl)oxazole is a chemical compound with the CAS Number: 2364584-70-1 . It has a molecular weight of 258.5 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H5BrClNO/c10-6-2-1-3-7(11)9(6)8-4-12-5-13-8/h1-5H . This indicates that the molecule consists of 9 carbon atoms, 5 hydrogen atoms, 1 bromine atom, 1 chlorine atom, 1 nitrogen atom, and 1 oxygen atom .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . and should be stored at a temperature of 2-8°C .

Safety and Hazards

The safety information for 5-(2-bromo-6-chlorophenyl)oxazole includes the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 .

Future Directions

While specific future directions for 5-(2-bromo-6-chlorophenyl)oxazole are not available, oxazole derivatives are an active area of research due to their wide range of biological activities . They are often used as intermediates for the synthesis of new chemical entities in medicinal chemistry .

Properties

IUPAC Name

5-(2-bromo-6-chlorophenyl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO/c10-6-2-1-3-7(11)9(6)8-4-12-5-13-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCCRJFBQSUGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C2=CN=CO2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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